molecular formula C15H20N2O3 B5749438 5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid

5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid

Cat. No.: B5749438
M. Wt: 276.33 g/mol
InChI Key: CJGANWYFFYFQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid: is a chemical compound with the molecular formula C15H20O3N2 It is characterized by the presence of a piperazine ring substituted with a phenyl group and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.

    Phenyl Substitution: The phenyl group is introduced by reacting the piperazine ring with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate.

    Pentanoic Acid Chain Addition: The final step involves the introduction of the pentanoic acid chain. This can be achieved by reacting the substituted piperazine with a suitable acylating agent, such as glutaric anhydride, under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Bromine (Br2)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Amines

    Substitution: Nitro derivatives, Halogenated compounds

Scientific Research Applications

5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)-5-oxopentanoic acid
  • 5-(4-Methoxyphenyl)-5-oxopentanoic acid
  • 5-(4-Bromophenyl)-5-oxopentanoic acid

Uniqueness

5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)17-11-9-16(10-12-17)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGANWYFFYFQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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